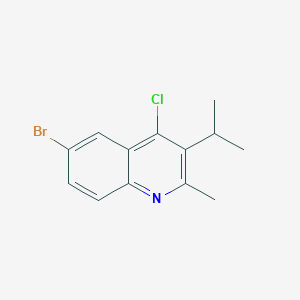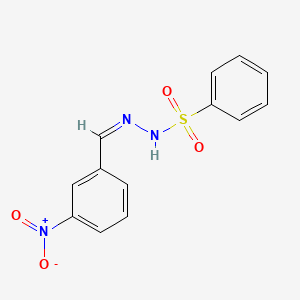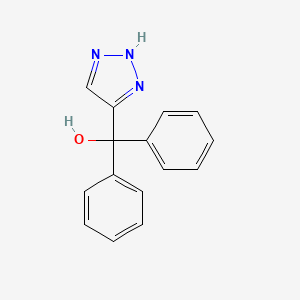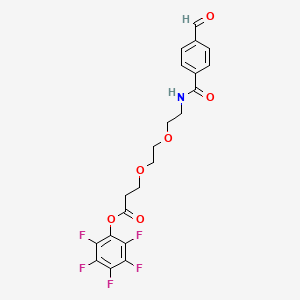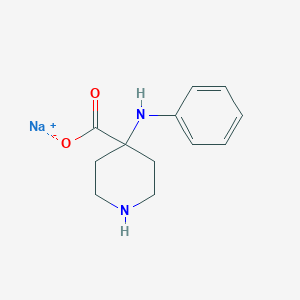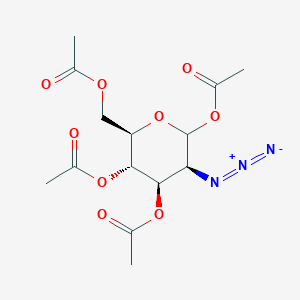![molecular formula C23H18N2O7 B11830683 [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-4-yl]methyl benzoate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of benzoyloxy and benzoate groups. Common reagents used in these reactions include benzoyl chloride, benzoic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyloxy and benzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and metabolic pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of [(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S,5R,6S)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl ester
- [(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol]
Uniqueness
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-4-yl]methyl benzoate stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H18N2O7 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate |
InChI |
InChI=1S/C23H18N2O7/c26-17-11-12-25-20-19(32-23(25)24-17)18(31-22(28)15-9-5-2-6-10-15)16(30-20)13-29-21(27)14-7-3-1-4-8-14/h1-12,16,18-20H,13H2/t16-,18-,19+,20-/m0/s1 |
InChI Key |
WLLCZAIADALVGH-FFGOWVMKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]3[C@H](O2)N4C=CC(=O)N=C4O3)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)N4C=CC(=O)N=C4O3)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

